molecular formula C15H21NO4 B1334051 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid CAS No. 284493-60-3

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid

Cat. No. B1334051
M. Wt: 279.33 g/mol
InChI Key: MBWMIEZHOLGJBM-UHFFFAOYSA-N
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Description

The compound of interest, 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, is a derivative of propanoic acid with a tert-butoxycarbonyl protected amino group and a 4-methylphenyl substituent. This structure suggests that it could be a building block in peptide synthesis or in the creation of complex organic molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines, particularly in the field of peptide synthesis .

Synthesis Analysis

The synthesis of related compounds often involves the protection of amino groups to prevent unwanted reactions. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved through esterification and protection of amine and thiol groups . Similarly, the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid involved the use of a tert-butoxycarbonyl-protected glycine derivative . These methods highlight the importance of protecting groups in the synthesis of complex organic molecules and could be relevant to the synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl groups has been studied to understand their conformation and reactivity. For example, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine revealed the conformation of the tert-butoxycarbonyl group and the orientation of the phenyl rings . Such structural analyses are crucial for predicting the behavior of similar compounds under various conditions.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl groups participate in various chemical reactions, particularly in the context of peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other protective groups, which is a key step in the synthesis of peptides . Additionally, the presence of a 4-methylphenyl group could influence the reactivity and steric hindrance in reactions involving the propanoic acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl amino acids and their derivatives are influenced by the protective groups and substituents present in the molecule. These properties include solubility, melting point, and reactivity, which are essential for the practical application of these compounds in synthesis. For example, the tert-butoxycarbonyl group increases the steric bulk, which can affect the solubility and reactivity of the compound .

Scientific Research Applications

Organic Acids in Microbiological Studies

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, a compound related to propanoic acid derivatives, has been studied in the context of organic acids in microbiological research. For instance, Rimbault et al. (1993) examined the formation of propanoic acid derivatives, including phenylacetic and 4-hydroxyphenylacetic acids, in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon (Rimbault et al., 1993).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds structurally related to 3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid. For example, Pajouhesh et al. (2000) described the enantioselective synthesis of related compounds, emphasizing the importance of the tert-butoxycarbonyl group in the synthesis process (Pajouhesh et al., 2000). Similarly, Qin et al. (2014) explored the synthesis of a key intermediate of Biotin, which involves the tert-butoxycarbonyl amino group (Qin et al., 2014).

Crystallographic Studies

Jankowska et al. (2002) investigated the crystal structure of a compound with a tert-butoxycarbonyl group, highlighting the role of N-methylation in peptide conformation (Jankowska et al., 2002).

Catalysis and Chemical Transformations

Heydari et al. (2007) demonstrated the use of the tert-butoxycarbonyl group in the N-tert-butoxycarbonylation of amines, highlighting its efficiency and environmental friendliness in chemical transformations (Heydari et al., 2007). Patra et al. (2012) synthesized diastereomers of a carboxylic acid derivative containing a tert-butyl group, exploring their use in medicinal organometallic chemistry (Patra et al., 2012).

Asymmetric Synthesis and Pharmaceutical Applications

Kubryk and Hansen (2006) reported on the asymmetric synthesis of a β-amino acid pharmacophore, involving the tert-butoxycarbonyl group (Kubryk & Hansen, 2006).

properties

IUPAC Name

3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWMIEZHOLGJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373554
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid

CAS RN

284493-60-3
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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